2-Bromo-5-iodoanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

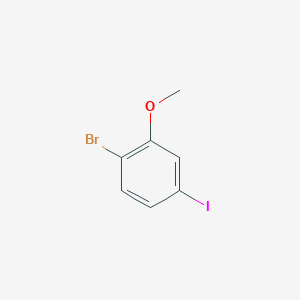

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPWNWZBTWYPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479672 | |

| Record name | 2-Bromo-5-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755027-18-0 | |

| Record name | 1-Bromo-4-iodo-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755027-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-iodoanisole CAS number

An In-Depth Technical Guide to 2-Bromo-5-iodoanisole

CAS Number: 755027-18-0

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a detailed synthesis protocol, and its applications, particularly in cross-coupling reactions.

Physicochemical Properties

This compound, also known as 2-Bromo-5-iodophenyl methyl ether, is a halogenated aromatic compound valued for its utility as a chemical building block.[1] The differential reactivity of the bromine and iodine substituents allows for selective functionalization, making it a valuable precursor in the synthesis of complex molecules for pharmaceuticals and material science.[2][3]

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 755027-18-0 | [1][4][5][6][7][8] |

| Molecular Formula | C₇H₆BrIO | [1][5] |

| Molecular Weight | 312.93 g/mol | [1][5] |

| Boiling Point | 293.7 °C at 760 mmHg | [6] |

| Density | 2.062 g/cm³ | [6] |

| Flash Point | 131.4 °C | [6] |

| ¹H NMR (300 MHz, DMSO-d6) | δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H) | [4][6] |

| Storage Temperature | Room Temperature | [4] |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 4-Bromo-3-methoxyaniline.[4][9] This procedure provides a high yield of the desired product.

Materials:

-

4-Bromo-3-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ethyl Acetate

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Dissolve 4-Bromo-3-methoxyaniline (0.50 mmol, 102 mg) in concentrated hydrochloric acid (10 mL) in a flask cooled to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (0.65 mmol, 45 mg) in water (5 mL) to the mixture while maintaining the temperature at 0 °C.

-

Stir the reaction for 1 hour at 0 °C to ensure the complete formation of the diazonium salt.

-

To the diazonium salt solution, add an aqueous solution of potassium iodide (1.5 mmol, 249 mg) in water (5 mL).

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

Extract the product from the aqueous mixture using ethyl acetate.

-

Wash the organic phase sequentially with deionized water and a 10% sodium thiosulfate solution to remove any remaining iodine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the final product, this compound.[4]

This protocol typically results in a high yield (around 94%) of the desired product.[4]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the 5-position. The following is a general protocol.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture (typically between 80-110 °C) and monitor its progress using TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

This selective coupling allows for the subsequent functionalization of the bromine atom in a further cross-coupling step, enabling the synthesis of complex, multi-substituted aromatic compounds.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry.[2] The presence of two different halogens on the anisole ring of this compound provides chemists with versatile handles for creating diverse molecular scaffolds.[3]

-

Sequential Cross-Coupling: The differential reactivity of the C-I and C-Br bonds is the most significant feature of this molecule. The carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective reactions like Suzuki, Heck, or Sonogashira couplings at the iodo-position while leaving the bromo-position intact for subsequent transformations.[2][10]

-

Scaffold Development: This step-wise functionalization is crucial for building complex molecules often found in biologically active compounds and active pharmaceutical ingredients (APIs).[3][11] It allows for the systematic exploration of the chemical space around a core structure, which is essential for refining structure-activity relationships (SAR) in drug discovery programs.[3]

-

Kinase Inhibitors: Thiazole derivatives, which can be synthesized from halogenated precursors, are key components in the development of kinase inhibitors for cancer therapy and inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases.[12]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 755027-18-0) is a highly valuable and versatile intermediate in modern organic synthesis. Its distinct physicochemical properties, particularly the presence of two different halogen atoms with differential reactivity, make it an ideal building block for the construction of complex molecular architectures. The detailed synthetic and application protocols provided in this guide underscore its importance for researchers and professionals dedicated to advancing the fields of pharmaceutical discovery and material science.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 755027-18-0 [chemicalbook.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound, CAS No. 755027-18-0 - iChemical [ichemical.com]

- 7. scbt.com [scbt.com]

- 8. CAS NO. 755027-18-0 | this compound | C7H6BrIO [localpharmaguide.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

Physicochemical and Identification Data

An In-depth Technical Guide to 2-Bromo-5-iodoanisole for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. Below you will find its physicochemical properties, a detailed synthesis protocol, and a representation of its utility as a versatile building block in the synthesis of complex organic molecules.

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 312.93 g/mol [1] |

| Molecular Formula | C₇H₆BrIO[1] |

| CAS Number | 755027-18-0[1] |

| Alternate Name | 2-Bromo-5-iodophenyl methyl ether[1] |

| Boiling Point | 293.7 °C at 760 mmHg[2] |

| Density | 2.062 g/cm³[2] |

| Flash Point | 131.4 °C[2] |

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound.

Synthesis of this compound from 4-Bromo-3-methoxyaniline[3][4]

This protocol describes the synthesis via a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide.

Materials:

-

4-Bromo-3-methoxyaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water (H₂O)

-

Ice bath

Procedure:

-

Diazotization: Dissolve 4-Bromo-3-methoxyaniline (0.50 mmol) in concentrated hydrochloric acid (10 mL) in a flask cooled to 0 °C in an ice bath. While maintaining the temperature at 0 °C, slowly add an aqueous solution of sodium nitrite (0.65 mmol in 5 mL of water). Stir the reaction mixture at 0 °C for 1 hour.

-

Iodination: To the cooled solution, add an aqueous solution of potassium iodide (1.5 mmol in 5 mL of water). Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

Work-up and Extraction: After the reaction is complete, extract the product with ethyl acetate. Wash the organic phase sequentially with water and a 10% sodium thiosulfate solution.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution to yield the final product, this compound. A typical reported yield for this reaction is approximately 94%.[3][4]

Product Analysis:

-

Mass Spectrometry (ESI): m/e 332 (M + 20)⁺[3]

-

¹H NMR (300 MHz, DMSO-d₆): δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H)[2][3]

Utility in Synthetic Chemistry

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in drug discovery. The presence of two different halogen atoms (bromine and iodine) at distinct positions on the aromatic ring allows for selective functionalization through various metal-catalyzed cross-coupling reactions. This differential reactivity is crucial for creating diverse molecular scaffolds and exploring structure-activity relationships (SAR).

The following diagram illustrates the synthetic pathway to this compound and its subsequent application as a versatile intermediate in common cross-coupling reactions.

Caption: Synthesis workflow and applications of this compound.

References

An In-depth Technical Guide to 2-Bromo-5-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-iodoanisole is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and material science sectors. Its unique substitution pattern, featuring both a bromine and an iodine atom, offers differential reactivity that can be exploited for selective functionalization. This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, including detailed experimental protocols and visual diagrams to support its application in research and development.

Core Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 755027-18-0 | [1][2][3] |

| Molecular Formula | C₇H₆BrIO | [1][2] |

| Molecular Weight | 312.93 g/mol | [1][2] |

| Alternate Names | 2-Bromo-5-iodophenyl methyl ether | [1] |

| Boiling Point | 293.7 °C at 760 mmHg | [4] |

| Density | 2.062 g/cm³ | [4] |

| Flash Point | 131.4 °C | [4] |

| Physical Form | Faint yellow crystalline solid | [5] |

Synthesis of this compound

A common and high-yielding synthetic route to this compound involves a Sandmeyer-type reaction starting from 4-Bromo-3-methoxyaniline.[3][6]

Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol describes the conversion of 4-Bromo-3-methoxyaniline to this compound.[3]

Materials:

-

4-Bromo-3-methoxyaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Dissolve 4-Bromo-3-methoxyaniline (1.0 eq) in concentrated hydrochloric acid at 0 °C in a reaction vessel.

-

Slowly add an aqueous solution of sodium nitrite (1.3 eq) to the mixture while maintaining the temperature at 0 °C.

-

Stir the reaction for 1 hour at 0 °C to ensure complete formation of the diazonium salt.

-

To the diazonium salt solution, add an aqueous solution of potassium iodide (3.0 eq).

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

After the reaction is complete, extract the product into ethyl acetate.

-

Wash the organic phase sequentially with water and a 10% sodium thiosulfate solution to remove unreacted iodine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[3]

Expected Yield: Approximately 94%.[3]

Characterization:

-

Mass Spectrometry (ESI): m/e 332 (M + 20)+[3]

-

¹H NMR (300 MHz, DMSO-d6): δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H).[3][4]

Caption: Synthesis of this compound from 4-Bromo-3-methoxyaniline.

Reactivity and Applications in Drug Development

Halogenated aromatic compounds are fundamental building blocks in modern medicinal chemistry. The presence of both bromine and iodine on the anisole ring gives this compound distinct points of reactivity, making it a highly versatile intermediate for constructing complex drug candidates.[7][8]

The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[9][10] This difference in bond dissociation energy allows for highly selective chemical transformations, primarily through metal-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

-

Heck Coupling: Formation of C-C bonds with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

Due to the higher reactivity of the C-I bond, cross-coupling reactions can be performed selectively at the 5-position (iodine) while leaving the 2-position (bromine) intact for subsequent functionalization.[9] This sequential, regioselective approach is invaluable in drug discovery for exploring structure-activity relationships (SAR) by allowing the precise and systematic introduction of different molecular fragments.[8]

Generalized Experimental Protocol: Selective Sonogashira Coupling

This protocol provides a general methodology for the selective coupling of a terminal alkyne at the C-I bond of a dihalogenated aromatic compound, which can be adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and this compound.

-

Add the anhydrous, degassed solvent, followed by the amine base.

-

Add the terminal alkyne to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using TLC or GC-MS.

-

Upon completion, cool the mixture, dilute it with a suitable solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst.

-

Wash the filtrate with water or brine, dry the organic layer over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-5-alkynyl-anisole derivative.

Caption: Sequential functionalization enabled by differential C-I vs. C-Br reactivity.

Safety and Handling

This compound is classified as harmful and an irritant.[11]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It is also considered harmful by inhalation, in contact with skin, and if swallowed.[12]

-

Precautionary Measures: Use only in a well-ventilated area or a chemical fume hood.[11][12] Wear protective gloves, clothing, eye protection, and face protection.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Storage: Store in a cool, dry, and dark place in a tightly closed vessel to maintain stability.[5] Keep away from heat, flames, and sparks. Avoid contact with oxidizing agents.[12]

References

- 1. scbt.com [scbt.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 755027-18-0 [chemicalbook.com]

- 4. This compound, CAS No. 755027-18-0 - iChemical [ichemical.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 791642-68-7 Cas No. | 5-Bromo-2-iodoanisole | Apollo [store.apolloscientific.co.uk]

- 12. 2-Bromo-1-iodo-4-methoxybenzene | CAS#:466639-53-2 | Chemsrc [chemsrc.com]

Synthesis of 2-Bromo-5-iodoanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a laboratory-scale synthesis protocol for 2-bromo-5-iodoanisole, a valuable substituted aromatic compound in organic synthesis. The document outlines the necessary reagents, reaction conditions, and purification procedures, presenting all quantitative data in a clear, tabular format. A detailed experimental workflow is also provided, accompanied by a logical diagram to facilitate understanding and replication.

Core Synthesis Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-bromo-3-methoxyaniline.

| Parameter | Value | Units |

| Reactants | ||

| 4-Bromo-3-methoxyaniline | 0.50 | mmol |

| Sodium Nitrite (NaNO₂) | 0.65 | mmol |

| Potassium Iodide (KI) | 1.5 | mmol |

| Concentrated Hydrochloric Acid | 10 | mL |

| Water (for NaNO₂) | 5 | mL |

| Water (for KI) | 5 | mL |

| Reaction Conditions | ||

| Diazotization Temperature | 0 | °C |

| Diazotization Time | 1 | hour |

| Iodination Temperature | Room Temperature | |

| Iodination Time | Overnight | |

| Product & Yield | ||

| This compound | 147 | mg |

| Yield | 94 | % |

Experimental Protocol

This protocol details the synthesis of this compound via a Sandmeyer-type reaction, starting with the diazotization of 4-bromo-3-methoxyaniline followed by iodination.

Materials:

-

4-Bromo-3-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ethyl Acetate

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 102 mg (0.50 mmol) of 4-bromo-3-methoxyaniline in 10 mL of concentrated hydrochloric acid.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 45 mg (0.65 mmol) of sodium nitrite in 5 mL of water to the cooled solution, ensuring the temperature is maintained at 0 °C.[1]

-

Stir the reaction mixture at 0 °C for 1 hour.[1]

-

-

Iodination:

-

Work-up and Purification:

-

After the reaction is complete, extract the product with ethyl acetate.[1]

-

Wash the organic phase sequentially with water and a 10% sodium thiosulfate solution.[1]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).[1]

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product.[1]

-

Characterization:

The resulting product, 147 mg of this compound (94% yield), can be analyzed by mass spectrometry and nuclear magnetic resonance.[1]

-

Mass Spectrometry (ESI): m/e 332 (M + 20)+[1]

-

¹H NMR (300 MHz, DMSO-d6): δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H).[1]

Synthesis Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Spectral Data of 2-Bromo-5-iodoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-5-iodoanisole (CAS No. 755027-18-0), a key intermediate in various synthetic applications. The document details available and predicted spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.39 | Doublet (d) | 1.87 | Ar-H |

| 7.34 | Doublet (d) | 8.11 | Ar-H |

| 7.24 | Doublet of Doublets (dd) | 8.11, 1.87 | Ar-H |

| 3.86 | Singlet (s) | - | -OCH₃ |

Data acquired in DMSO-d6 at 300 MHz.[1][2]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | C-O |

| 142.5 | C-Br |

| 135.8 | C-H |

| 129.8 | C-H |

| 116.3 | C-I |

| 92.8 | C-H |

| 56.7 | -OCH₃ |

Note: This data is predicted and should be confirmed by experimental analysis.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1580-1450 | Strong | Aromatic C=C Stretch |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |

| 850-750 | Strong | C-H Out-of-plane Bending |

| 700-600 | Medium | C-Br Stretch |

| 600-500 | Medium | C-I Stretch |

Note: This data is predicted and should be confirmed by experimental analysis.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 332 | [M+20]⁺ |

Method: Electrospray Ionization (ESI).[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 4-bromo-3-methoxyaniline.[1][3] The following protocol is a representative example:

-

Diazotization: 4-Bromo-3-methoxyaniline (0.50 mmol) is dissolved in concentrated hydrochloric acid (10 mL) at 0°C. An aqueous solution of sodium nitrite (0.65 mmol in 5 mL of water) is added slowly while maintaining the temperature at 0°C. The mixture is stirred for 1 hour.

-

Iodination: An aqueous solution of potassium iodide (1.5 mmol in 5 mL of water) is added to the reaction mixture. The mixture is then gradually warmed to room temperature and stirred overnight.

-

Work-up: The product is extracted with ethyl acetate. The organic phase is washed sequentially with water and a 10% sodium thiosulfate solution.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.

NMR Spectroscopy

The ¹H NMR spectrum was recorded on a 300 MHz spectrometer.[1][2] A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6) for the analysis.

Mass Spectrometry

The mass spectrum was obtained using Electrospray Ionization (ESI), a soft ionization technique suitable for determining the molecular weight of the compound.[1]

Infrared Spectroscopy

A general procedure for obtaining an IR spectrum of an aromatic compound involves preparing a sample as a thin film or a KBr pellet and analyzing it with an FTIR spectrometer.

Logical Relationship Diagram

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Document ID: TPG-BIA-20251227 Version: 1.0 Prepared by: Gemini

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-5-iodoanisole (CAS No. 755027-18-0). It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key quantitative data into a structured format, outlines detailed experimental protocols for the determination of these properties, and includes a visual representation of a common synthetic pathway for the compound.

Introduction

This compound is a halogenated aromatic compound featuring bromine, iodine, and a methoxy group on a benzene ring. Its unique structure, with two different halogen substituents, makes it a versatile intermediate in organic synthesis. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] Understanding the fundamental physical properties of this compound is critical for its handling, storage, reaction optimization, and purification.

Core Physical Properties

The physical characteristics of this compound are essential for laboratory use. The data presented below has been compiled from various chemical data sources.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Units |

| CAS Number | 755027-18-0 | N/A |

| Molecular Formula | C₇H₆BrIO | N/A |

| Molecular Weight | 312.93 | g/mol |

| Appearance | Powder or crystals | N/A |

| Boiling Point | 293.7 (at 760 mmHg) | °C |

| Density | 2.062 | g/cm³ |

| Flash Point | 131.4 | °C |

[Sources: CAS Number[2][3][4][5], Molecular Formula[5], Molecular Weight[5], Appearance[6], Boiling Point[2], Density[2], Flash Point[2]]

Synthesis Workflow

The following diagram illustrates a common laboratory synthesis of this compound via a Sandmeyer-type reaction, starting from 4-Bromo-3-methoxyaniline.[3]

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for determining the key physical properties of this compound. These are generalized standard procedures for organic compounds.

Melting Point Determination

The melting point provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[7]

Methodology (Capillary Tube Method):

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an electric Mel-Temp device).[7]

-

Heating: The apparatus is heated slowly, especially near the expected melting point, at a rate of approximately 1-2°C per minute to ensure thermal equilibrium.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[10]

Boiling Point Determination

This protocol is used to determine the boiling point of a liquid at a given atmospheric pressure.

Methodology (Micro-scale Capillary Method):

-

Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into a small test tube (fusion tube).[11][12]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[11][13] The fusion tube is then attached to a thermometer.

-

Heating: The assembly is heated in a liquid bath (e.g., using a Thiele tube or an aluminum block).[11][14] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation and Recording: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube's open end. Heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[15]

Density Determination

As this compound is a solid at room temperature, its density can be determined using the liquid displacement method, provided a non-solvent is used.

Methodology (Liquid Displacement):

-

Mass Measurement: A sample of the solid this compound is accurately weighed using an analytical balance. Let this mass be m.[16]

-

Volume Measurement: A graduated cylinder is filled with a suitable non-solvent liquid (a liquid in which the compound is insoluble) to a known initial volume, V₁.[17]

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.[17]

-

Final Volume: The new volume of the liquid in the graduated cylinder, V₂, is recorded. The volume of the solid is the difference: V = V₂ - V₁.

-

Calculation: The density (ρ) is calculated by dividing the mass of the sample by its displaced volume: ρ = m / V .[16]

Solubility Characterization

This protocol establishes a qualitative assessment of the compound's solubility in various solvents, which is crucial for selecting appropriate solvents for reactions, extractions, and chromatography.

Methodology:

-

Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a small test tube.[18]

-

Solvent Addition: A measured volume of the test solvent (e.g., 0.75 mL of water) is added to the test tube.[18]

-

Observation: The tube is agitated vigorously for approximately 60 seconds.[19] The sample is observed to determine if it is soluble (dissolves completely), partially soluble, or insoluble.[19]

-

Systematic Testing: This procedure is repeated with a range of solvents to build a solubility profile. A typical testing sequence includes:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH)

-

5% Hydrochloric Acid (HCl)

-

Common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene, hexane).[18][20]

-

Based on its structure (a non-polar aromatic core with polarizable halogens), this compound is expected to have low solubility in water but good solubility in common organic solvents like ether and toluene.[21]

-

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory procedures should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE), in a well-ventilated chemical fume hood.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, CAS No. 755027-18-0 - iChemical [ichemical.com]

- 3. This compound | 755027-18-0 [chemicalbook.com]

- 4. CAS NO. 755027-18-0 | this compound | C7H6BrIO [localpharmaguide.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 97% 755027-18-0 India [ottokemi.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. science.valenciacollege.edu [science.valenciacollege.edu]

- 17. chm.uri.edu [chm.uri.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.ws [chem.ws]

- 20. www1.udel.edu [www1.udel.edu]

- 21. CAS 578-57-4: 2-Bromoanisole | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-5-iodoanisole (CAS No. 755027-18-0), a halogenated aromatic compound commonly used as an intermediate in chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are the foundation of safe handling.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Alternate Names | 2-Bromo-5-iodophenyl methyl ether |

| CAS Number | 755027-18-0[1][2][3] |

| Molecular Formula | C7H6BrIO[1][3][4] |

| Molecular Weight | 312.93 g/mol [1][3][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | 293.7 °C at 760 mmHg[5] |

| Density | 2.062 g/cm³[5] |

| Flash Point | 131.4 °C[5] |

| Stability | Stable under recommended storage conditions[1] |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous chemical.[1] Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety measures.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement |

|---|---|

| Acute Toxicity, Oral | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Causes skin irritation[1][6][7] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1][6][7] |

Toxicological data such as LD50 and LC50 values for this compound are not currently available in the provided search results.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

3.1. Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][6]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Ensure adequate ventilation, especially in confined areas.[1]

3.2. Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store at 4 °C for optimal stability.[1]

-

Store locked up.[1]

-

Avoid heat, flames, and sparks.[8]

3.3. Incompatible Materials

-

Keep away from strong oxidizing agents.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] |

| Skin Protection | Wear protective gloves and protective clothing.[1][6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.[1] |

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Procedures

| Exposure Route | First Aid Instructions |

|---|---|

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Immediately wash with soap and water and rinse thoroughly. If skin irritation continues, consult a doctor.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Ingestion | Clean mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |

Firefighting and Spill Response

6.1. Firefighting Measures

-

Suitable Extinguishing Media: Use CO2, powder, or water spray. For larger fires, use water spray or alcohol-resistant foam.[7]

-

Specific Hazards: Formation of toxic gases is possible during heating or in case of fire.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[1]

6.2. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not allow the chemical to enter sewers or surface/ground water.[1][7]

-

Containment and Cleanup: Cover a powder spill with a plastic sheet or tarp to minimize spreading. For liquid spills, absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[1][7] Dispose of contaminated material as waste according to regulations.[7]

Spill Response Workflow

The following diagram outlines a logical workflow for responding to a this compound spill.

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Reactivity and Stability

-

Reactivity: No dangerous reactions are known under normal conditions.[7]

-

Chemical Stability: The product is stable under recommended storage conditions.[1]

-

Hazardous Reactions: Hazardous polymerization will not occur.[1]

-

Conditions to Avoid: Heat.[7]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Formation of toxic gases is possible during heating or in case of fire.[7] This may include carbon monoxide, hydrogen bromide, and hydrogen iodide.[8]

Summary

This compound is a valuable research chemical that requires careful handling due to its hazardous properties. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and following established protocols for storage, handling, and emergency response, researchers can significantly mitigate the risks associated with its use. Always consult the most current Safety Data Sheet before working with this or any other chemical.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. CAS NO. 755027-18-0 | this compound | C7H6BrIO [localpharmaguide.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. This compound, CAS No. 755027-18-0 - iChemical [ichemical.com]

- 6. 791642-68-7 Cas No. | 5-Bromo-2-iodoanisole | Apollo [store.apolloscientific.co.uk]

- 7. chemdmart.com [chemdmart.com]

- 8. 2-Bromo-1-iodo-4-methoxybenzene | CAS#:466639-53-2 | Chemsrc [chemsrc.com]

A Technical Guide to 2-Bromo-5-iodoanisole for Researchers and Drug Development Professionals

An In-Depth Overview of a Versatile Building Block in Organic Synthesis

Abstract

2-Bromo-5-iodoanisole is a di-halogenated aromatic compound that serves as a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science research. Its utility stems from the differential reactivity of the bromine and iodine substituents, allowing for selective, sequential functionalization through a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability

This compound (CAS Number: 755027-18-0) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit both research and development needs. Below is a summary of representative suppliers and their offerings.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Amerigo Scientific | 755027-18-0 | C7H6BrIO | 312.93 | Research Grade | Contact for details |

| Santa Cruz Biotechnology | 755027-18-0 | C7H6BrIO | 312.93 | Research Grade | Contact for details |

| Alfa Chemical | 755027-18-0 | C7H6BrIO | 312.93 | >97% (typical) | Gram to bulk quantities |

| iChemical | 755027-18-0 | C7H6BrIO | 312.93 | >97% (typical) | Custom packages available |

| Laibo Chem | 755027-18-0 | C7H6BrIO | 312.93 | Research Grade | 1g, 100g |

| ChemicalBook | 755027-18-0 | C7H6BrIO | 312.93 | Varies by supplier | Varies by supplier |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H6BrIO |

| Molecular Weight | 312.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported |

| Boiling Point | ~294 °C at 760 mmHg (Predicted) |

| Density | ~2.06 g/cm³ (Predicted) |

| CAS Number | 755027-18-0 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Sandmeyer-type reaction starting from 4-bromo-3-methoxyaniline. A detailed experimental protocol is provided below, based on literature procedures.[1]

Synthesis of this compound from 4-Bromo-3-methoxyaniline

Reaction Scheme:

Materials and Reagents:

-

4-Bromo-3-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ethyl Acetate

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Experimental Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 4-bromo-3-methoxyaniline (1.0 eq) in concentrated hydrochloric acid.

-

Slowly add a solution of sodium nitrite (1.3 eq) in water to the stirred mixture, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

-

Iodination: To the diazonium salt solution, add a solution of potassium iodide (3.0 eq) in water.

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Work-up and Purification: Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and a 10% aqueous solution of sodium thiosulfate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization Data:

-

¹H NMR (300 MHz, DMSO-d6): δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H).[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to the presence of two different halogen atoms on the aromatic ring. This differential halogenation allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This enables chemists to selectively introduce a substituent at the 5-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while leaving the bromo group at the 2-position available for subsequent transformations.

This step-wise functionalization is a powerful strategy for the synthesis of highly substituted aromatic cores found in many biologically active molecules. While specific examples detailing the use of this compound in the synthesis of named drug candidates are not abundant in the public literature, its utility can be inferred from the applications of structurally similar dihalogenated aromatic compounds. These types of building blocks are frequently employed in the synthesis of:

-

Kinase Inhibitors: The core structures of many kinase inhibitors are built upon substituted aromatic scaffolds. The ability to introduce diverse aryl, heteroaryl, and amino groups through cross-coupling reactions is crucial for exploring the structure-activity relationships (SAR) and optimizing the potency and selectivity of these inhibitors.

-

GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The synthesis of small molecule modulators for these receptors often involves the construction of complex, highly substituted aromatic systems.

-

Ion Channel Blockers: Similar to kinase inhibitors and GPCR modulators, the synthesis of ion channel blockers often relies on the assembly of specifically substituted aromatic moieties to achieve the desired pharmacological profile.

The general workflow for utilizing a dihalogenated building block like this compound in a drug discovery program is illustrated below.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its key advantage lies in the differential reactivity of its bromo and iodo substituents, which enables selective and sequential functionalization of the aromatic ring. This feature allows for the efficient construction of diverse and complex molecular architectures, making it a valuable tool for the synthesis of novel therapeutic agents. Researchers and drug development professionals can leverage the reactivity of this compound to explore new chemical space and develop innovative small molecule candidates for a wide range of biological targets.

References

An In-depth Technical Guide to the Structural Characterization of 2-Bromo-5-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural characterization of 2-Bromo-5-iodoanisole (CAS No. 755027-18-0), a halogenated aromatic compound relevant in organic synthesis and drug discovery. The document outlines its physicochemical properties, spectroscopic data, and the experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound, also known as 1-Bromo-4-iodo-2-methoxybenzene, is a faint yellow crystalline solid at room temperature.[1] Its core structural and physical data are summarized below.

| Property | Value | Reference |

| CAS Number | 755027-18-0 | [1] |

| Molecular Formula | C₇H₆BrIO | [1][2] |

| Molecular Weight | 312.93 g/mol | [1][2] |

| Appearance | Faint yellow crystalline needles | [1] |

| Boiling Point | 293.7 ± 20.0 °C (Predicted) | [1][3] |

| Density | 2.062 g/cm³ (Predicted) | [1][3] |

| Storage | 2-8°C, Sealed in dry, Keep in dark place | [1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Proton NMR spectroscopy confirms the substitution pattern of the aromatic ring and the presence of the methoxy group. The spectrum shows three distinct signals in the aromatic region and a singlet for the methoxy protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |

| 7.39 | Doublet (d) | 1.87 | 1H | H-6 | [1][3] |

| 7.34 | Doublet (d) | 8.11 | 1H | H-3 | [1][3] |

| 7.24 | Doublet of doublets (dd) | 8.11, 1.87 | 1H | H-4 | [1][3] |

| 3.86 | Singlet (s) | - | 3H | -OCH₃ | [1][3] |

| Solvent: DMSO-d₆, Frequency: 300 MHz |

While specific experimental data for the ¹³C NMR of this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on the effects of the substituents on the benzene ring. Seven distinct signals are anticipated.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~157 | C-2 (C-Br) |

| ~142 | C-5 (C-I) |

| ~135 | C-4 |

| ~129 | C-6 |

| ~115 | C-3 |

| ~112 | C-1 (C-OCH₃) |

| ~57 | -OCH₃ |

Mass spectrometry confirms the molecular weight and elemental composition of the molecule. The presence of bromine results in a characteristic M+2 isotopic pattern.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆BrIO | [1][2] |

| Monoisotopic Mass | 311.8647 Da | [4] |

| Experimental ESI-MS | m/e 332 (M + 20)⁺ | [1] |

| Predicted [M+H]⁺ | 312.8720 | [4] |

| Predicted [M+Na]⁺ | 334.8539 | [4] |

Note: The experimentally reported ESI-MS value of m/e 332 is ambiguous and may represent an unidentified adduct.[1] The predicted values for protonated and sodiated molecules are provided for reference.[4]

| Wavenumber (cm⁻¹) (Expected) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | -OCH₃ |

| 1580-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1050-1020 | C-O-C Symmetric Stretch | Aryl Ether |

| 850-800 | C-H Bending (Out-of-plane) | 1,2,4-Trisubstituted Ring |

| 600-500 | C-Br Stretch | Aryl Bromide |

| ~500 | C-I Stretch | Aryl Iodide |

Experimental Protocols

The compound can be synthesized from 4-Bromo-3-methoxyaniline via a Sandmeyer-type reaction.[1][5]

Materials:

-

4-Bromo-3-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ethyl Acetate

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Water

Procedure:

-

Dissolve 4-Bromo-3-methoxyaniline (0.50 mmol) in concentrated HCl (10 mL) in a flask cooled to 0 °C.[1]

-

Slowly add an aqueous solution of NaNO₂ (0.65 mmol in 5 mL water) to the flask, maintaining the temperature at 0 °C.[1]

-

Stir the reaction mixture at 0 °C for 1 hour to form the diazonium salt.[1]

-

Add an aqueous solution of KI (1.5 mmol in 5 mL water) to the reaction mixture.[1]

-

Allow the mixture to gradually warm to room temperature and stir overnight.[1]

-

Extract the product from the reaction mixture using ethyl acetate.[1]

-

Wash the organic phase sequentially with water and a 10% Na₂S₂O₃ solution.[1]

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[1]

¹H and ¹³C NMR Spectroscopy:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

The solution is transferred to an NMR tube.

-

Spectra are recorded on an NMR spectrometer (e.g., 300 MHz or higher).

-

Data is processed to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (ESI-MS):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the electrospray ionization (ESI) source of a mass spectrometer.

-

The instrument is operated in positive or negative ion mode to detect the molecular ion and its adducts (e.g., [M+H]⁺, [M+Na]⁺).

Infrared (IR) Spectroscopy:

-

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).

-

For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

For ATR, the solid sample is placed directly onto the ATR crystal.

-

The spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Visualization of Analysis and Structure

The following diagrams illustrate the workflow for structural characterization and the correlation between spectroscopic data and the molecular structure.

Caption: Experimental workflow for synthesis and structural analysis.

Caption: Correlation of spectroscopic data to the final structure.

References

An In-Depth Technical Guide to 2-Bromo-5-iodoanisole for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, properties, and strategic applications of 2-Bromo-5-iodoanisole, a key building block in modern medicinal chemistry and materials science.

Introduction

This compound (CAS No. 755027-18-0) is a dihalogenated aromatic compound that has emerged as a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the anisole core, provides chemists with two distinct reactive handles for sequential and site-selective functionalization. This attribute is particularly advantageous in the construction of complex molecular architectures, making it a molecule of significant interest to researchers in drug discovery, agrochemicals, and materials science. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a strategic approach to molecular assembly, enabling the synthesis of intricate structures with high precision and efficiency.

History and Discovery

While the precise date of the first synthesis of this compound is not prominently documented, its conceptual origins can be traced back to the development of classic aromatic halogenation and diazotization reactions in the late 19th century. The synthesis of aryl halides from aryl amines via diazonium salts was pioneered by Swiss chemist Traugott Sandmeyer in 1884.[1][2] The Sandmeyer reaction, a cornerstone of organic chemistry, provides a robust method for introducing halides onto an aromatic ring.[1][2] The modern synthesis of this compound from 4-Bromo-3-methoxyaniline is a direct descendant of this foundational chemistry.

The contemporary importance of this compound is intrinsically linked to the advent of palladium-catalyzed cross-coupling reactions, a field of research that was recognized with the 2010 Nobel Prize in Chemistry. The ability to selectively react one halogen over the other in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings has made dihalogenated substrates like this compound indispensable tools for the systematic construction of complex molecules.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and analytical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 755027-18-0 | [3] |

| Molecular Formula | C₇H₆BrIO | [3] |

| Molecular Weight | 312.93 g/mol | [3] |

| Boiling Point | 293.7 °C at 760 mmHg | [1] |

| Density | 2.062 g/cm³ | [1] |

| Flashing Point | 131.4 °C | [1] |

| Spectroscopic Data | Values | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H) | [2] |

| Mass Spectrometry (ESI) | m/e 332 (M + 20)⁺ | [2] |

Experimental Protocols

The following section provides a detailed methodology for a common laboratory-scale synthesis of this compound.

Synthesis of this compound from 4-Bromo-3-methoxyaniline

This procedure is based on a Sandmeyer-type reaction, involving the diazotization of an aniline derivative followed by iodination.

Materials and Reagents:

-

4-Bromo-3-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ethyl Acetate

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 4-Bromo-3-methoxyaniline (0.50 mmol) in concentrated hydrochloric acid (10 mL) and cool the mixture to 0 °C in an ice bath.[2]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.65 mmol in 5 mL of water) to the reaction mixture, ensuring the temperature is maintained at 0 °C.[2]

-

Stir the reaction mixture at 0 °C for 1 hour.[2]

-

Iodination: To the freshly prepared diazonium salt solution, add an aqueous solution of potassium iodide (1.5 mmol in 5 mL of water).[2]

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight.[2]

-

Work-up and Purification: Extract the product with ethyl acetate.[2]

-

Wash the organic phase sequentially with water and a 10% sodium thiosulfate solution.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[4] A typical yield for this reaction is approximately 94%.[2]

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound is primarily derived from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the iodine-bearing position under milder reaction conditions, while leaving the bromine atom intact for subsequent transformations.

This sequential functionalization is a powerful strategy in the synthesis of complex molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators, which are significant targets in modern drug discovery. The ability to introduce different substituents at specific positions allows for the fine-tuning of a molecule's structure-activity relationship (SAR).

Logical Workflow for Sequential Cross-Coupling

The following diagram illustrates the strategic use of this compound in a sequential cross-coupling workflow, a common approach in the synthesis of pharmaceutical intermediates.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-5-iodoanisole in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of 2-bromo-5-iodoanisole in Suzuki cross-coupling reactions. This versatile building block allows for regioselective functionalization, a critical strategy in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Principle of Regioselectivity

The synthetic utility of this compound in palladium-catalyzed cross-coupling reactions stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This disparity in reactivity enables selective functionalization at the 5-position (the site of the iodine atom) under carefully controlled conditions, leaving the 2-position (the site of the bromine atom) available for subsequent transformations. The established reactivity trend for halogens in Suzuki couplings is I > Br > Cl > F.[1][2]

Applications in Synthesis

The ability to perform sequential cross-couplings on this compound makes it a valuable precursor for the synthesis of multi-substituted aromatic compounds. The initial Suzuki coupling at the 5-position introduces the first point of diversity, and a subsequent coupling at the 2-position can then be performed, often under more forcing conditions, to introduce a second, different substituent. This stepwise approach is a powerful tool for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

Quantitative Data Summary

While specific data for this compound is not extensively tabulated in the public domain, the following table provides representative conditions and expected yields for the selective Suzuki-Miyaura coupling at the iodo-position of analogous dihaloaromatic compounds. These conditions serve as an excellent starting point for optimizing the reaction of this compound.

| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Ethanol | Reflux | 24 | 90 | [3] |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [4] |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate to Excellent | [4] |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [4] |

| 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | IMes (in situ) | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 | [4] |

Experimental Protocols

The following are detailed protocols for performing a regioselective Suzuki cross-coupling reaction on this compound at the 5-position.

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar dihalogenated aromatic substrates and is a good starting point for optimization.[5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine solution

-

Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Under the inert atmosphere, add the palladium catalyst.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-arylanisole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields. This protocol is based on similar microwave-assisted Suzuki couplings.[6]

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.5 mmol)

-

Pd/C (10 wt.%, 1.4 mol% of Pd)

-

K₂CO₃ (2.0 mmol)

-

Dimethylformamide (DMF) (8 mL)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine this compound, phenylboronic acid, Pd/C, and K₂CO₃.

-

Add DMF to the vial and seal it with a cap.

-

Place the vial in the microwave synthesizer and heat the mixture under reflux conditions for a predetermined time (e.g., 30-90 minutes).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The work-up and purification would follow a similar procedure to Protocol 1, involving extraction and column chromatography.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

Application Notes and Protocols for Stille Coupling Reactions Using 2-Bromo-5-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective Stille cross-coupling reaction utilizing 2-Bromo-5-iodoanisole as a key building block. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for chemoselective functionalization, making this substrate particularly valuable in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The following protocols are exemplary and based on established methodologies for Stille couplings of aryl iodides.

Introduction to Stille Coupling

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or triflate.[1][2][3] This reaction is widely used in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[4][5] For dihalogenated substrates like this compound, the higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the catalytic cycle allows for selective coupling at the iodine position.[6]

General Reaction Mechanism

The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

References

Application Notes and Protocols for Selective Sonogashira Coupling of 2-Bromo-5-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has become indispensable in organic synthesis, particularly in the fields of medicinal chemistry and drug development for the synthesis of complex molecular architectures.[3][4][5] The reaction's utility is enhanced by its tolerance for a wide range of functional groups and its ability to be performed under mild conditions, often at room temperature.[2][6]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-bromo-5-iodoanisole. This substrate is of particular interest as it possesses two different halogen atoms, allowing for regioselective functionalization. Due to the differential reactivity of aryl halides towards oxidative addition in the palladium catalytic cycle (I > Br > Cl), the Sonogashira coupling can be controlled to occur selectively at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations.[1][7] This selective approach offers a strategic advantage in the multi-step synthesis of complex pharmaceutical compounds.

General Reaction Scheme:

(A representative image would be placed here in a real document)

Selective alkynylation occurs at the C-I position.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for performing a Sonogashira coupling reaction in a laboratory setting.

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of the Sonogashira Coupling

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[1][8]

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. Solvents should be properly dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and alkyne homocoupling.[9]

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol describes a standard method for the selective mono-alkynylation of this compound at the iodide position.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Terminal alkyne (1.1 mmol, 1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)

-

Argon or Nitrogen gas

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Schlenk line)

-

Syringes for liquid transfer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add the anhydrous solvent (5 mL), followed by the amine base (3.0 mmol).

-

Stir the resulting mixture at room temperature for 10-15 minutes.

-

Slowly add the terminal alkyne (1.1 mmol) to the reaction mixture via syringe.

-

Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts, washing the pad with additional solvent.

-

Wash the filtrate with saturated aqueous ammonium chloride, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-5-(alkynyl)anisole.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates that are sensitive to copper salts or to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.[2]

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-